Trifluoromethane

Description

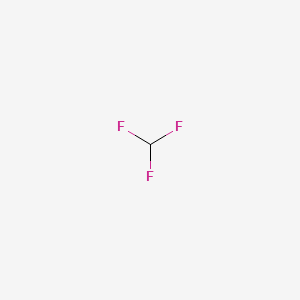

Structure

3D Structure

Properties

IUPAC Name |

fluoroform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWGBQVDMORPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3 | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96343-35-0 | |

| Record name | Methane, trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96343-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026410 | |

| Record name | Trifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used as a refrigerant., Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless, odorless gas or liquefied gas; [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-82.0 °C, -84.4 °C | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.09X10+3 mg/L at 25 °C, Very soluble in ethanol; soluble in acetone, benzene; slightly soluble in chloroform, 75 mL/100 mL water, 500 mL/100 mL alcohol, Solubility in water: none | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.673 g/cu cm at 25 °C (pressure > 1 atm), Density: 1.935 (solid); critical density: 0.516. Chemically very inert. Stable up to 1150 °C, Relative density (water = 1): 1.44 | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.4 | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

35300.0 [mmHg], 3.53X10+4 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, kPa at 20 °C: 4000 | |

| Record name | Trifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Liquefied gas | |

CAS No. |

75-46-7 | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ51L9A260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-155.18 °C, -155 °C | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Discovery and Enduring Legacy of Trifluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethane (CHF₃), also known as fluoroform or HFC-23, has traversed a remarkable journey from a laboratory curiosity in the late 19th century to a compound with significant, albeit evolving, industrial and research applications. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production of this compound. It details the pioneering work of Meslans, Ruff, and Henne, and outlines the contemporary industrial-scale synthesis. The guide also presents a thorough compilation of its physicochemical and spectroscopic properties, and chronicles the evolution of its applications, from early refrigerants to its current role in the semiconductor industry and as a precursor in organic synthesis, with a particular focus on its relevance to drug development.

Introduction

The study of organofluorine compounds has been a cornerstone of chemical innovation, yielding materials with unique and valuable properties. This compound, a simple haloform, represents a significant chapter in this history. Its discovery and the subsequent development of its synthesis paved the way for the broader field of fluorinated hydrocarbons. While its high global warming potential has led to restrictions in some of its traditional applications, its utility in specialized areas and as a synthetic building block continues to be an area of active interest for researchers and industry professionals. This guide aims to provide a detailed technical resource on the history, synthesis, properties, and applications of this important molecule.

The Discovery and Early Synthesis of this compound

The initial preparation of this compound was a challenging endeavor, characteristic of early organofluorine chemistry. The highly reactive nature of fluorinating agents and the instability of intermediates posed significant hurdles for the pioneering chemists in this field.

Maurice Meslans's Pioneering Synthesis (1894)

The first documented synthesis of this compound was achieved by the French chemist Maurice Meslans in 1894.[1] His work involved the direct and vigorous reaction of iodoform (B1672029) (CHI₃) with dry silver fluoride (B91410) (AgF). This reaction was notable for its violence, a common feature of early fluorination reactions.

Warning: This reaction is reported to be violent and should only be attempted by experienced chemists with appropriate safety precautions, including the use of a blast shield and personal protective equipment.

-

Materials:

-

Iodoform (CHI₃), finely powdered and dried.

-

Silver fluoride (AgF), freshly prepared and thoroughly dried.

-

-

Apparatus:

-

A robust reaction vessel, likely made of thick-walled glass or metal, equipped with a condenser.

-

A collection apparatus for gaseous products, cooled to a low temperature.

-

-

Procedure:

-

In a dry reaction vessel, a small quantity of finely powdered iodoform is introduced.

-

An equimolar amount of freshly prepared and dried silver fluoride is carefully added to the reaction vessel.

-

The reaction is initiated, potentially by gentle heating or at room temperature, and is known to proceed with considerable vigor.

-

The gaseous products, including this compound, are passed through a condenser to trap any less volatile byproducts.

-

The this compound gas is collected by condensation in a trap cooled with a suitable refrigerant (e.g., a mixture of solid carbon dioxide and acetone).

-

Purification of the collected this compound would have likely involved fractional distillation to separate it from other volatile impurities.

-

Otto Ruff's Refinement

Recognizing the hazardous nature of Meslans's procedure, German chemist Otto Ruff sought to moderate the reaction. He introduced the use of a mixture of mercury(II) fluoride (HgF₂) and calcium fluoride (CaF₂) as the fluorinating agent.[1] This combination offered a more controlled release of fluoride ions, leading to a less violent reaction.

Albert L. Henne's Efficient Two-Step Synthesis

A significant advancement in the synthesis of this compound was made by Albert L. Henne. He developed a more efficient and controlled two-step process.[1] The first step involved the reaction of bromoform (B151600) (CHBr₃) with antimony trifluoride (SbF₃) to produce bromodifluoromethane (B75531) (CHBrF₂). In the second step, the bromodifluoromethane was then reacted with mercury(II) fluoride to yield this compound. This stepwise approach allowed for better control over the fluorination process and resulted in higher yields.

Step 1: Synthesis of Bromodifluoromethane

-

Materials:

-

Bromoform (CHBr₃), freshly distilled.

-

Antimony trifluoride (SbF₃), anhydrous.

-

-

Apparatus:

-

A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.

-

A heating mantle.

-

-

Procedure:

-

Antimony trifluoride is placed in the reaction flask.

-

Bromoform is added dropwise from the dropping funnel to the stirred antimony trifluoride.

-

The reaction mixture is gently heated to initiate the halogen exchange.

-

The reaction is monitored, and upon completion, the bromodifluoromethane product is distilled directly from the reaction mixture.

-

Step 2: Synthesis of this compound

-

Materials:

-

Bromodifluoromethane (CHBrF₂), from Step 1.

-

Mercury(II) fluoride (HgF₂), anhydrous.

-

-

Apparatus:

-

A reaction vessel suitable for handling gaseous products, equipped with a means of heating.

-

A gas purification train and a cold trap for product collection.

-

-

Procedure:

-

Mercury(II) fluoride is placed in the reaction vessel.

-

Bromodifluoromethane is introduced into the reaction vessel.

-

The mixture is heated to effect the final halogen exchange.

-

The gaseous this compound product is passed through a purification train to remove any unreacted starting materials or byproducts.

-

The purified this compound is collected by condensation in a cold trap.

-

Industrial Production of this compound

The primary industrial method for producing this compound involves the vapor-phase fluorination of chloroform (B151607) (CHCl₃) with anhydrous hydrogen fluoride (HF).[2] This process is often carried out in the presence of a catalyst, such as antimony(V) chloride or a chromium-based catalyst. The reaction is typically conducted at elevated temperatures and pressures. This compound is also a significant byproduct in the synthesis of chlorodifluoromethane (B1668795) (HCFC-22).[1]

Synthesis from Chloroform and Hydrogen Fluoride

The overall reaction is as follows:

CHCl₃ + 3HF → CHF₃ + 3HCl

-

Feedstocks:

-

Chloroform (CHCl₃), high purity.

-

Anhydrous Hydrogen Fluoride (HF).

-

-

Catalyst:

-

Typically a solid catalyst based on chromium, for example, chromium oxyfluoride, supported on a high-surface-area material.

-

-

Reactor:

-

A fixed-bed or fluidized-bed reactor designed to withstand corrosive HF and HCl at high temperatures and pressures.

-

-

Process Steps:

-

Vaporization and Preheating: Liquid chloroform and hydrogen fluoride are vaporized and preheated to the desired reaction temperature.

-

Reaction: The gaseous reactants are fed into the reactor containing the catalyst bed. The reaction is typically carried out at temperatures in the range of 200-400°C and pressures of 5-15 atm.

-

Quenching and Separation: The hot gaseous product stream, containing CHF₃, HCl, unreacted starting materials, and intermediates, is cooled and quenched. The HCl is typically removed by absorption in water to produce hydrochloric acid.

-

Purification: The remaining organic stream is subjected to a series of distillations to separate the this compound from unreacted chloroform and other fluorinated methanes.

-

Final Purification: The crude this compound is further purified to meet the required specifications, often involving scrubbing to remove any remaining acidic impurities and a final distillation.

-

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, application, and analysis.

Physical Properties

| Property | Value |

| Molecular Formula | CHF₃ |

| Molar Mass | 70.01 g/mol [3] |

| Appearance | Colorless gas[3] |

| Odor | Odorless or slightly ethereal[4] |

| Boiling Point | -82.1 °C[1] |

| Melting Point | -155.2 °C[1] |

| Density (gas, 1 bar, 15 °C) | 2.946 kg/m ³[1] |

| Vapor Pressure (at 20 °C) | 4.38 MPa[1] |

| Solubility in Water | 1 g/L[1] |

| pKa | 25–28[1] |

Spectroscopic Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the C-H and C-F stretching and bending vibrations. The prominent C-F stretching bands are a key feature for its identification.

-

¹H NMR: The proton NMR spectrum shows a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine-19 NMR spectrum displays a doublet due to coupling with the single proton.

-

¹³C NMR: The carbon-13 NMR spectrum exhibits a quartet due to coupling with the three fluorine atoms.

The electron ionization mass spectrum of this compound is dominated by the [CHF₂]⁺ fragment at m/z 51. The molecular ion peak at m/z 70 is typically of low abundance.

Applications of this compound

The applications of this compound have evolved significantly since its discovery, driven by its unique physical and chemical properties.

Historical and Industrial Applications

-

Refrigerant: Known as R-23, it has been used as a low-temperature refrigerant.[1][5][6]

-

Fire Suppressant: Marketed as FE-13, it has been employed as a fire suppression agent in specialized applications due to its low toxicity and high density.[1][5]

-

Semiconductor Industry: It is used for plasma etching of silicon oxide and silicon nitride in the manufacturing of semiconductors.[1][7]

-

Blowing Agent: It has found use as a blowing agent in the production of certain polymer foams.[5]

Role in Organic Synthesis and Drug Development

This compound serves as a precursor for the synthesis of various trifluoromethyl-containing reagents, which are invaluable in modern organic synthesis and drug discovery. The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][8][9][10]

-

Precursor to Ruppert-Prakash Reagent: this compound is a key starting material for the synthesis of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. This reagent is a widely used nucleophilic trifluoromethylating agent for a variety of substrates.

-

Direct Trifluoromethylation: Although this compound itself is not highly reactive, methods are being developed to use it as a direct source of the trifluoromethyl group in organic reactions.

Visualizations

Historical Synthesis Pathways

References

- 1. Fluoroform - Wikipedia [en.wikipedia.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. This compound | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. messer.es [messer.es]

- 5. The Role and Applications of this compound [taiyugas.com]

- 6. canyoncomponents.com [canyoncomponents.com]

- 7. This compound Gas (CHF3) from EFC Gases [efcgases.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Trifluoromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal, late 19th and early 20th-century methods for the synthesis of trifluoromethane (CHF₃), also known as fluoroform or HFC-23. The development of these early fluorination techniques laid the groundwork for the broader field of organofluorine chemistry, which is of paramount importance in modern drug development, materials science, and agrochemicals. This document details the foundational work of chemists Maurice Meslans, Otto Ruff, and Albert L. Henne, presenting their experimental protocols, a comparative analysis of their quantitative results, and logical diagrams of their synthetic pathways.

Introduction: The Dawn of Organofluorine Chemistry

The synthesis of this compound in the late 19th and early 20th centuries marked a significant achievement in organic chemistry. Before this period, the extreme reactivity of fluorine and the difficulty in handling fluorinating agents made the creation of organofluorine compounds a formidable challenge. The methods described herein, primarily centered around the principle of halogen exchange (now broadly known as the Swarts reaction), represent the first successful and progressively more efficient routes to this simple yet important molecule.

Foundational Synthesis Methods

The early synthesis of this compound was characterized by the progressive refinement of reagents and procedures to control the highly exothermic fluorination reactions.

Maurice Meslans's Initial Synthesis (1894)

The first documented synthesis of this compound was achieved by the French chemist Maurice Meslans in 1894.[1] His method involved the direct and vigorous reaction of iodoform (B1672029) (CHI₃) with a metallic fluoride (B91410).

Reaction Pathway:

Figure 1: Meslans's direct fluorination of iodoform.

Meslans's work was groundbreaking, demonstrating the feasibility of forming the strong carbon-fluorine bond via halogen exchange. However, the reaction was described as violent and difficult to control, limiting its practical application.

Otto Ruff's Improvement

Following Meslans's discovery, Otto Ruff sought to moderate the reaction by employing a different fluorinating agent. He substituted silver fluoride with a mixture of mercuric fluoride (HgF₂) and calcium fluoride (CaF₂). While this was an important step in exploring alternative reagents, the reaction remained vigorous.

Albert Henne's Efficient Two-Step Synthesis (1937)

The first truly efficient and practical synthesis of this compound was developed by Albert L. Henne in 1937. His key innovation was a two-step process that controlled the reactivity by sequential halogen exchange, starting with the less reactive bromoform (B151600) (CHBr₃).

Logical Workflow:

Figure 2: Henne's two-step synthesis workflow.

This stepwise approach allowed for greater control over the reaction, avoiding the violent nature of the earlier single-step methods and leading to significantly higher yields. Henne's work represented a major advancement in synthetic organofluorine chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the early this compound synthesis methods. Data has been extracted from primary literature where available.

| Methodologist | Year | Starting Material | Fluorinating Agent(s) | Key Conditions | Reported Yield |

| Maurice Meslans | 1894 | Iodoform (CHI₃) | Silver Fluoride (AgF) | Not specified; described as "violent" | Not Quantified |

| Otto Ruff | ~1900 | Iodoform/Bromoform | Mercury Fluoride (HgF₂), Calcium Fluoride (CaF₂) | Not specified; described as "vigorous" | Not Quantified |

| Albert L. Henne | 1937 | Bromoform (CHBr₃) | Step 1: Antimony Trifluoride (SbF₃) Step 2: Mercuric Fluoride (HgF₂) | Step 1: Reflux Step 2: Not specified in detail | ~73% (overall) |

Experimental Protocols

The following are detailed experimental methodologies as described in the original publications.

Henne's Two-Step Synthesis of this compound (1937)

This protocol is adapted from A. L. Henne's publication in the Journal of the American Chemical Society.

Step 1: Synthesis of Bromodifluoromethane (CHBrF₂)

-

Apparatus: A reaction flask equipped with a reflux condenser is required.

-

Reactants:

-

Bromoform (CHBr₃)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) - as a catalyst

-

-

Procedure: a. Bromoform is mixed with antimony trifluoride in the reaction flask. A small amount of antimony pentachloride is added to catalyze the halogen exchange. b. The mixture is gently heated to reflux. The reaction proceeds as follows: CHBr₃ + SbF₃ --(SbCl₅)--> CHBrF₂ + SbBrF₂ c. The product, bromodifluoromethane, is distilled directly from the reaction mixture. d. The crude distillate is purified by washing with a dilute acid solution, followed by water, and then dried. A final distillation yields pure bromodifluoromethane.

Step 2: Synthesis of this compound (CHF₃)

-

Apparatus: A reaction flask suitable for handling a volatile product.

-

Reactants:

-

Bromodifluoromethane (CHBrF₂)

-

Mercuric fluoride (HgF₂)

-

-

Procedure: a. The purified bromodifluoromethane from Step 1 is treated with mercuric fluoride. Mercuric fluoride is noted to be a more potent fluorinating agent, necessary to replace the final, less reactive bromine atom. b. The reaction proceeds to replace the remaining bromine atom with fluorine: CHBrF₂ + HgF₂ --> CHF₃ + HgBrF c. This compound, a gas at room temperature, evolves from the reaction mixture and is collected. d. The collected gas is purified to remove any unreacted starting material or byproducts. Henne reported an overall yield of approximately 73% for the two-step process.

Conclusion

The early methods for synthesizing this compound, pioneered by Meslans, refined by Ruff, and perfected by Henne, were crucial milestones in the field of organofluorine chemistry. While modern industrial production now relies on the reaction of chloroform (B151607) with hydrogen fluoride, these foundational halogen exchange reactions demonstrated the principles of controlled fluorination and unlocked the potential for creating a vast array of fluorinated organic molecules. The methodical progression from violent, single-step reactions to a controlled, high-yield, two-step process illustrates a classic example of synthetic methodology development that continues to inform chemical research today.

References

Physicochemical Properties of Trifluoromethane: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of trifluoromethane (CHF₃).

Abstract

This compound, also known as Fluoroform or HFC-23, is a hydrofluorocarbon of significant interest in various scientific domains, including materials science, as a refrigerant, and as a reagent in organic synthesis. Its unique properties, stemming from the strong electronegativity of its three fluorine atoms, warrant a detailed examination for safe and effective use in research and development. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic properties of this compound, details common experimental protocols for their determination, and outlines key safety and handling procedures.

Core Physicochemical Properties

This compound is a colorless, odorless, and non-flammable gas under standard conditions.[1] A summary of its key quantitative properties is provided below for easy reference.

| Property | Value | Units |

| Molecular Formula | CHF₃ | - |

| Molecular Weight | 70.014 | g/mol |

| Boiling Point | -82.1 | °C |

| Melting Point | -155.2 | °C |

| Density (Liquid, at -100 °C) | 1.52 | g/cm³[2] |

| Vapor Pressure (at 21 °C) | 4.38 (635 psi) | MPa |

| Solubility in Water (at 25 °C) | 1 | g/L |

| pKa | 25–28 | -[3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum displays a quartet centered at approximately δ 6.25 ppm (in cyclohexane), a result of coupling to the three equivalent fluorine atoms.[4]

-

¹⁹F NMR: The fluorine-19 NMR spectrum shows a doublet at approximately δ -78.6 ppm (relative to CFCl₃) due to coupling with the single proton.[4]

-

¹³C NMR: The carbon-13 NMR spectrum exhibits a quartet around δ 122.2 ppm (for the neutral compound), arising from the one-bond coupling to the three fluorine atoms.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to C-H and C-F vibrational modes. Prominent peaks are typically observed around 3035 cm⁻¹ (C-H stretch) and a very strong, broad absorption in the 1100-1200 cm⁻¹ region (C-F stretches) .

Mass Spectrometry

Under electron ionization (EI), the mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 70. The base peak is typically the [CHF₂]⁺ fragment at m/z 51 , resulting from the loss of a fluorine atom. Another significant fragment is the trifluoromethyl cation [CF₃]⁺ at m/z 69 .[1][2]

Experimental Protocols

The accurate determination of the physicochemical properties of a low-boiling point substance like this compound requires specialized low-temperature techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using a modified capillary method suitable for condensed gases.

Methodology:

-

Sample Condensation: A small, clean test tube is placed in a cold bath (e.g., dry ice/acetone or liquid nitrogen) to cool it below this compound's boiling point. Gaseous this compound is then carefully introduced into the test tube, where it will condense into a liquid.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid this compound in the test tube. This assembly is then attached to a calibrated low-temperature thermometer.

-

Heating: The cold bath is allowed to slowly warm up, or is replaced with a slightly warmer bath, to gradually increase the temperature of the liquid.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6][7]

Caption: Experimental workflow for boiling point determination.

Determination of Melting Point (Capillary Method)

The melting point is determined by observing the phase transition from solid to liquid.

Methodology:

-

Sample Freezing: A sample of liquid this compound is obtained by condensation as described above. The test tube is then further cooled using a cryogen like liquid nitrogen until the this compound solidifies.

-

Apparatus Setup: A melting point apparatus with a suitable low-temperature range is used. The solidified sample in the capillary tube is placed in the apparatus.

-

Heating: The sample is warmed very slowly (e.g., 1-2 °C per minute).

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure substance, this range should be narrow.

Logical Relationships in Physicochemical Analysis

The comprehensive characterization of a compound involves a logical flow of experiments, where spectroscopic methods confirm identity and other techniques quantify physical properties.

Caption: Logical relationship of analytical techniques.

Safety and Handling

-

Hazards: this compound is a non-toxic, non-flammable gas, but it is an asphyxiant at high concentrations. Contact with the liquefied gas can cause severe frostbite. It is also a potent greenhouse gas.

-

Personal Protective Equipment (PPE): Safety glasses, cryogen-rated gloves, and a lab coat should be worn when handling liquid this compound. All work should be conducted in a well-ventilated area.

-

Storage: this compound is supplied as a liquefied gas under pressure. Cylinders should be stored upright in a cool, dry, well-ventilated area away from heat and direct sunlight.

References

- 1. This compound | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chlorothis compound [webbook.nist.gov]

- 4. This compound(75-46-7) 1H NMR [m.chemicalbook.com]

- 5. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Prep [jove.com]

Spectroscopic Profile of Trifluoromethane: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trifluoromethane (CHF₃), a compound of significant interest in various scientific and industrial fields, including as a refrigerant, a reagent in organic synthesis, and a potential tracer gas. A thorough understanding of its spectroscopic signature is essential for its identification, quantification, and for monitoring chemical processes in which it is involved. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all relevant.

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Parameter | Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | ~5.45 ppm | Quartet | JH-F = 79.7 Hz |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Parameter | Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | ~129 ppm | Quartet | JC-F = 275.5 Hz |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound [1]

| Parameter | Value | Multiplicity | Coupling Constant (J) |

| Chemical Shift (δ) | -78.6 ppm | Doublet | JF-H = 79.7 Hz |

Experimental Protocol for Gas-Phase NMR Spectroscopy

Obtaining high-resolution NMR spectra of gaseous samples like this compound requires specialized equipment and procedures.[2] The following is a generalized protocol:

-

Sample Preparation: A specialized gas-tight NMR tube or a flow NMR setup is required. The this compound gas is introduced into the NMR tube at a controlled pressure. For quantitative analysis, a known amount of a reference standard may be added. Degassing the sample by freeze-pump-thaw cycles can help remove dissolved oxygen, which can broaden spectral lines.[3]

-

Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements is used. The spectrometer's lock system will typically rely on an external reference or be operated in an unlocked mode.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

The magnetic field is shimmed to achieve maximum homogeneity and, consequently, the best possible spectral resolution.

-

A standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling may be used to simplify the spectrum and improve the signal-to-noise ratio.

-

The number of scans will depend on the concentration of the gas and the specific nucleus being observed.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an appropriate standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of a molecule. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to its fundamental vibrations.

Quantitative IR Data

The major IR absorption bands for this compound are summarized in the table below.

Table 4: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3035 | Weak | C-H stretch |

| 1376 | Strong | C-H bend |

| 1152 | Very Strong | C-F asymmetric stretch |

| 700 | Strong | C-F symmetric deformation |

Data sourced from the NIST Chemistry WebBook.[4]

Experimental Protocol for Gas-Phase IR Spectroscopy

The following is a generalized procedure for obtaining a gas-phase IR spectrum.[5][6][7]

-

Sample Preparation: A gas cell with windows transparent to IR radiation (e.g., KBr or NaCl) is used. The cell is first evacuated, and a background spectrum of the empty cell is recorded. The this compound gas is then introduced into the cell at a known pressure.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The IR beam is passed through the gas cell, and the transmitted radiation is detected. The sample spectrum is recorded over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Quantitative Mass Spectrometry Data

The most significant peaks in the electron ionization (EI) mass spectrum of this compound are listed below.

Table 5: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Ion Assignment |

| 69 | 100 | [CF₃]⁺ |

| 70 | 1.1 | [¹³CF₃]⁺ |

| 50 | 12 | [CF₂]⁺ |

| 31 | 3 | [CF]⁺ |

Data sourced from the NIST Chemistry WebBook.[8] The base peak at m/z 69 corresponds to the loss of a hydrogen atom to form the trifluoromethyl cation. The molecular ion peak ([CHF₃]⁺) is not typically observed with high intensity in EI mass spectrometry.

Experimental Protocol for Gas-Phase Mass Spectrometry

A general protocol for obtaining the mass spectrum of a gaseous sample is as follows:[9][10][11]

-

Sample Introduction: The this compound gas is introduced into the high-vacuum source of the mass spectrometer through a gas inlet system, which often includes a needle valve to control the flow rate.

-

Ionization: In the ion source, the gas molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a gaseous compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Fluoroform [webbook.nist.gov]

- 5. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Fluoroform [webbook.nist.gov]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

quantum chemical calculations of trifluoromethane

An In-depth Technical Guide to Quantum Chemical Calculations of Trifluoromethane

Introduction

This compound (CHF₃), also known as fluoroform, is a hydrofluorocarbon with significant applications ranging from refrigerants to a reagent in organic synthesis.[1] In the realms of medicinal chemistry and drug development, the trifluoromethyl group (-CF₃) is a crucial structural motif. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2][3] Understanding the fundamental molecular properties of this compound through computational methods provides a powerful framework for predicting its behavior and interactions in complex chemical and biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are indispensable tools for elucidating the electronic structure, geometry, and reactivity of molecules like this compound.[3][4] This technical guide provides an overview of the computational methodologies applied to study this compound, presents key calculated data, and outlines a typical workflow for such theoretical investigations.

Computational Methodologies

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and the basis set.[4][5] For this compound, a variety of methods have been employed to predict its properties, each offering a different balance between computational cost and accuracy.

Key Theoretical Methods:

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation.[6]

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory, typically at the second order (MP2). It offers a good compromise between accuracy and computational expense for many systems.[6][7]

-

Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular "hybrid" functionals that mix Hartree-Fock exchange with DFT exchange-correlation. DFT is often the method of choice for its balance of speed and accuracy in predicting molecular geometries and vibrational frequencies.[3][8][9]

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally very demanding.[6]

Basis Sets:

A basis set is a set of mathematical functions used to build molecular orbitals.[10] The choice of basis set is critical for obtaining reliable results.[11]

-

Pople Style Basis Sets: These are widely used and denoted as X-YZG. For example, 6-31G(d) is a split-valence double-zeta basis set that includes polarization functions on heavy atoms. Adding + or ++ indicates the inclusion of diffuse functions, which are important for describing anions or weak interactions.[3]

-

Correlation-Consistent Basis Sets (Dunning): Denoted as cc-pVXZ (or aug-cc-pVXZ when augmented with diffuse functions), where X can be D (double-zeta), T (triple-zeta), Q (quadruple-zeta), etc. These sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[6]

General Computational Protocol:

A typical computational study of this compound involves a multi-step process.

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is performed by calculating the forces on each atom and adjusting their positions until the forces are negligible.[2] An optimized geometry is essential for all subsequent property calculations.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory.[2] This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.[12]

-

-

Single-Point Energy Calculation: For highly accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set.

-

Property Calculations: Various other properties, such as the dipole moment, molecular orbitals (HOMO/LUMO), and electrostatic potential, can be calculated from the optimized wavefunction.[13][14]

Data Presentation: Calculated Properties of this compound

The following tables summarize key quantitative data obtained from various quantum chemical calculations reported in the literature.

Table 1: Calculated and Experimental Geometrical Parameters for this compound

| Parameter | Method/Basis Set | Calculated Value | Experimental Value |

| C-H Bond Length (Å) | DZV | 1.107[14] | 1.098 |

| C-F Bond Length (Å) | DZV | 1.348[14] | 1.328 |

| F-C-F Bond Angle (°) | DZV | 107.87[14] | 108.6 |

| H-C-F Bond Angle (°) | DZV | 111.01[14] | 110.3 |

Table 2: Calculated and Experimental Electronic Properties of this compound

| Property | Method | Calculated Value | Experimental/Theoretical Value |

| Dipole Moment (D) | AM1 | 2.079[13][14] | 1.651[13][14] |

| 6-21G | 2.107[13][14] | ||

| 6-31G | 2.372[13][14] | ||

| DZV | 2.555[13][14] | ||

| G2 | 1.69[15] | ||

| G3 | 1.68[15] | ||

| CBS-QB3 | 1.68[15] | ||

| HOMO Energy (au) | DZV | -0.573[14] | |

| LUMO Energy (au) | DZV | 0.165[14] |

Table 3: Calculated Vibrational Frequencies for this compound (cm⁻¹)

| Assignment | AM1[13] | 6-21G[13] | 6-31G[13] | DZV[13] | Experimental[13] |

| C-F Stretch | 1103.9 | 1184.6 | 1153.2 | 1148.9 | ~1150 |

| C-H Bend | 1373.9 | 1459.7 | 1451.9 | 1400.9 | ~1400 |

| C-H Stretch | 3097.4 | 3217.5 | 3213.9 | 3169.1 | ~3050 |

Table 4: Calculated C-H Bond Dissociation Energy (BDE) for this compound

| Method | BDE (kcal/mol at 298 K) | Reference |

| G3, CBS-Q, G3B3 (High-level) | 106.5 | [16] |

| Experimental | 106.4 ± 0.6 | [17] |

Visualizations: Workflows and Pathways

Visualizing computational workflows and reaction pathways is essential for understanding the logical sequence of steps and the relationships between different chemical species.

Caption: A general workflow for quantum chemical calculations on this compound.

Reaction Mechanisms: Hydrogen Abstraction

Computational studies have been crucial in determining the kinetics and thermochemistry of reactions involving this compound, such as hydrogen abstraction by radicals like the hydroxyl radical (•OH).[18] These studies typically involve locating the transition state (TS) structure connecting reactants and products and calculating the activation energy barrier.

Caption: Energy profile for the hydrogen abstraction reaction from this compound.

Conclusion

Quantum chemical calculations provide profound insights into the molecular characteristics of this compound. The data generated from methods like DFT and MP2, including molecular geometry, electronic properties, vibrational spectra, and reaction energetics, are invaluable for researchers in physical chemistry, materials science, and particularly in drug development.[3] By leveraging these computational tools, scientists can better understand the structure-activity relationships governed by the trifluoromethyl group, facilitating the rational design of novel molecules with desired properties. The continued development of computational methodologies promises even greater accuracy and predictive power in the study of fluorinated compounds.[19][20]

References

- 1. Fluoroform - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. ORCA Input Library - Basis sets [sites.google.com]

- 6. Computer simulation of this compound properties with ab initio force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. IR spectroscopy — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 13. CHF3 Molecular Orbital Calculations [cms.gutow.uwosh.edu]

- 14. CHF3 Molecular Orbital Calculations [cms.gutow.uwosh.edu]

- 15. virtualchemistry.org - GROMACS Molecule Database - this compound [virtualchemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. osti.gov [osti.gov]

- 19. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

thermodynamic properties of trifluoromethane gas

An In-depth Technical Guide on the Thermodynamic Properties of Trifluoromethane (R-23)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CHF₃), also known as fluoroform or HFC-23, is a colorless, odorless, non-flammable gas.[1][2][3] It is a member of the hydrofluorocarbon (HFC) family and sees use as a refrigerant in very low-temperature systems, a plasma etching agent in the semiconductor industry, and a fire suppression agent.[4][5] Due to its chemical inertness and specific thermodynamic characteristics, a thorough understanding of its properties is crucial for its application in various scientific and industrial fields.[3] This guide provides a comprehensive overview of the thermodynamic properties of this compound, detailed experimental protocols for their measurement, and logical workflows for property determination.

Core Thermodynamic Properties

The thermodynamic behavior of this compound can be described by a fundamental equation of state, which allows for the calculation of various properties across a wide range of temperatures and pressures.[6][7] The formulation is generally valid from the triple point (118.02 K) to approximately 475 K and at pressures up to 120 MPa.[6][8]

Physical Constants

A summary of the fundamental physical constants for this compound is provided in the table below.

| Property | Value | Units |

| Molecular Weight | 70.014 | g/mol |

| Boiling Point (at 1 atm) | -82.0 | °C |

| Melting Point | -155.18 | °C |

| Critical Temperature | 25.92 | °C |

| Critical Pressure | 4.836 | MPa |

| Critical Density | 525.02 | kg/m ³ |

| Triple Point Temperature | 118.02 | K |

Sources:[1][2][9][10][11][12][13]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of this compound at various conditions.

Table 1: Vapor Pressure of Saturated this compound

| Temperature (°C) | Pressure (kPa) |

| -100 | 46.9 |

| -80 | 136.5 |

| -60 | 333.8 |

| -40 | 701.4 |

| -20 | 1354.8 |

| 0 | 2447.8 |

| 20 | 4168.2 |

Note: Values are calculated based on correlations presented in the literature.[1][14][15]

Table 2: Density of Saturated this compound

| Temperature (°C) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) |

| -100 | 1442.0 | 2.9 |

| -80 | 1374.0 | 7.8 |

| -60 | 1298.0 | 17.5 |

| -40 | 1210.0 | 35.1 |

| -20 | 1102.0 | 65.4 |

| 0 | 958.0 | 118.1 |

| 20 | 701.0 | 240.3 |

Note: Values are derived from equations of state and experimental data.[1][11][14][15]

Table 3: Isobaric Heat Capacity (Cp) of this compound Gas at 1 atm

| Temperature (°C) | Cp (kJ/kg·K) |

| -50 | 0.635 |

| 0 | 0.708 |

| 50 | 0.781 |

| 100 | 0.852 |

| 150 | 0.918 |

| 200 | 0.979 |

Note: These values are for the gas phase at constant pressure.[16][17]

Table 4: Enthalpy and Entropy of Saturated this compound

| Temperature (°C) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) | Liquid Entropy (kJ/kg·K) | Vapor Entropy (kJ/kg·K) |

| -80 | 100.0 | 314.1 | 0.589 | 1.402 |

| -60 | 125.6 | 325.8 | 0.697 | 1.385 |

| -40 | 151.8 | 335.9 | 0.798 | 1.371 |

| -20 | 179.3 | 343.8 | 0.895 | 1.358 |

| 0 | 209.1 | 348.3 | 0.992 | 1.341 |

| 20 | 244.5 | 345.9 | 1.096 | 1.309 |

Note: Reference state for enthalpy and entropy can vary.[11][16]

Table 5: Transport Properties of this compound Gas at 1 atm

| Temperature (°C) | Viscosity (μPa·s) | Thermal Conductivity (mW/m·K) |

| -50 | 9.9 | 10.2 |

| 0 | 12.4 | 13.8 |

| 50 | 14.7 | 17.3 |

| 100 | 16.9 | 20.7 |

| 150 | 19.0 | 24.0 |

| 200 | 21.0 | 27.2 |

Note: Transport properties are dependent on both temperature and pressure.[8][18]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements.

Protocol 1: Determination of Vapor Pressure by the Static Method

-

Apparatus: A high-pressure isoteniscope, a constant temperature bath, a calibrated pressure transducer, and a vacuum pump.

-

Procedure:

-

Evacuate the entire system, including the isoteniscope, to a pressure of a few microns of mercury.

-

Introduce a pure sample of this compound into the isoteniscope, condensing it at a low temperature.

-

Immerse the isoteniscope in the constant-temperature bath, ensuring the temperature is stable and accurately measured.

-

Allow the system to reach thermal and phase equilibrium.

-

Record the pressure reading from the transducer.

-

Repeat the measurement at various temperatures to obtain the vapor pressure curve.

-

Protocol 2: Determination of Gas Density using a Vibrating Tube Densitometer

-

Apparatus: A vibrating tube densitometer, a temperature-controlled chamber, a pressure regulator, and a source of high-purity this compound gas.[19][20][21]

-

Procedure:

-

Calibrate the densitometer with at least two fluids of known density (e.g., dry nitrogen and a reference gas).

-

Evacuate the densitometer tube.

-

Introduce the this compound gas sample into the tube, controlling the pressure with the regulator.

-

Allow the temperature of the gas and the densitometer to stabilize within the temperature-controlled chamber.

-

Measure the resonant frequency of the vibrating tube.

-

The instrument's software will convert the resonant frequency to a density value based on the initial calibration.

-

Repeat measurements at different temperatures and pressures as required.

-

Protocol 3: Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

-

Apparatus: A differential scanning calorimeter (DSC), sample and reference crucibles, and a source of high-purity this compound gas.[23][24][25]

-

Procedure:

-

Perform a baseline measurement with empty crucibles in the DSC cell over the desired temperature range.

-

Place a known mass of a standard material (e.g., sapphire) in the sample crucible and run the same temperature program to calibrate the heat flow signal.

-

Introduce a known mass of the this compound sample into a hermetically sealed crucible.

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Heat the sample at a constant rate over the desired temperature range.

-

The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the standard material.

-

Protocol 4: Determination of Thermal Conductivity by the Transient Hot-Wire Method

-

Apparatus: A transient hot-wire apparatus consisting of a thin platinum wire suspended in a pressure vessel, a Wheatstone bridge, a high-speed data acquisition system, and a temperature- and pressure-controlled environment.[27][28][29][30]

-

Procedure:

-

Calibrate the resistance of the platinum wire as a function of temperature.

-

Evacuate the pressure vessel and fill it with the this compound gas sample to the desired pressure.

-

Allow the system to reach thermal equilibrium.

-

Apply a step voltage to the Wheatstone bridge, causing the platinum wire to heat up.

-

Record the transient temperature rise of the wire as a function of time by measuring its resistance change.

-

The thermal conductivity of the gas is determined from the slope of the temperature rise versus the logarithm of time, applying necessary corrections for non-ideal effects.

-

Visualizations

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the central role of the equation of state (EoS) in deriving various thermodynamic properties of a pure substance like this compound.

References

- 1. This compound | CHF3 | CID 6373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 75-46-7 [m.chemicalbook.com]

- 3. This compound(CHF3) [chembk.com]

- 4. file.tuweia.cn [file.tuweia.cn]

- 5. This compound Gas (CHF3) from EFC Gases [efcgases.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. R23 [fchartsoftware.com]

- 9. 三氟甲烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 75-46-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. meiersupply.com [meiersupply.com]

- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 13. Fluoroform - Wikipedia [en.wikipedia.org]

- 14. scispace.com [scispace.com]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. climalife.com [climalife.com]

- 17. scribd.com [scribd.com]

- 18. A generalized model for viscosity and thermal conductivity of this compound (R-23) (Conference) | OSTI.GOV [osti.gov]

- 19. instrumentationtools.com [instrumentationtools.com]

- 20. m.youtube.com [m.youtube.com]

- 21. US4655075A - Vibrating tube densimeter - Google Patents [patents.google.com]

- 22. rbflowmeters.com [rbflowmeters.com]

- 23. fiveable.me [fiveable.me]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mt.com [mt.com]

- 26. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 27. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 28. Measurement of the thermal conductivity of gases by the transient hot-wire method | Semantic Scholar [semanticscholar.org]

- 29. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 30. royalsocietypublishing.org [royalsocietypublishing.org]

- 31. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of Trifluoromethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals